molecular formula C6H8F2N2 B6209861 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole CAS No. 2060052-20-0

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

Cat. No.: B6209861
CAS No.: 2060052-20-0
M. Wt: 146.1
InChI Key:
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 1,1-difluoroethyl group and the methyl group on the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 1,1-Difluoroethyl Group: The 1,1-difluoroethyl group can be introduced via a nucleophilic substitution reaction using 1,1-difluoroethyl halides (such as 1,1-difluoroethyl chloride) and a suitable base.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present on the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the 1,1-difluoroethyl group or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 1,1-Difluoroethyl chloride with a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Difluoroethyl)-1H-pyrazole: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    1-Methyl-3-ethyl-1H-pyrazole: Contains an ethyl group instead of the 1,1-difluoroethyl group, leading to different physical and chemical properties.

    3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole:

Uniqueness

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the 1,1-difluoroethyl group and the methyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various research and industrial applications.

Properties

CAS No.

2060052-20-0

Molecular Formula

C6H8F2N2

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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